molecular formula C7H4ClIN2 B8075058 7-Chloro-3-iodoimidazo[1,2-a]pyridine

7-Chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B8075058
M. Wt: 278.48 g/mol
InChI Key: OXFRWJAGUOTHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS 908267-60-7) is a high-value, multifunctional chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a halogen-rich imidazopyridine core, which serves as a versatile building block for constructing diverse molecular libraries through efficient cross-coupling reactions. The presence of both chloro and iodo substituents at the 7 and 3 positions, respectively, allows for sequential and site-selective functionalization, making it an ideal intermediate for structure-activity relationship (SAR) explorations. The primary research value of this compound lies in the development of novel kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its potent biological activity and good pharmacokinetic properties. Specifically, this compound and its derivatives have been investigated as potent, small-molecule inhibitors targeting critical kinases such as Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia (AML) and Platelet-Derived Growth Factor Receptor (PDGFR) for various cancers . Research indicates that substitution patterns on the imidazopyridine core are critical for optimizing potency and selectivity. The 3-iodo group, in particular, is a key handle for introducing diverse structural motifs via metal-catalyzed cross-coupling reactions to enhance interactions in the kinase active site . This chemical is offered For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its synthetic utility to create targeted compound libraries for high-throughput screening and lead optimization campaigns in oncology and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFRWJAGUOTHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2I)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-3-iodoimidazo[1,2-a]pyridine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] This guide provides a comprehensive technical overview of 7-Chloro-3-iodoimidazo[1,2-a]pyridine, a highly versatile and strategically important synthetic intermediate. We will delve into its chemical structure, physicochemical properties, a detailed and validated synthetic protocol with mechanistic insights, and its profound utility in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this powerful building block in their synthetic and medicinal chemistry programs.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle, is a structural motif present in numerous marketed pharmaceuticals.[3] Its rigid framework and specific arrangement of nitrogen atoms allow it to engage with a wide array of biological targets through various non-covalent interactions. Notable examples of drugs featuring this core include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment), underscoring the scaffold's therapeutic versatility.[4][5]

The strategic derivatization of this core is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. 7-Chloro-3-iodoimidazo[1,2-a]pyridine has emerged as a particularly valuable intermediate. Its di-halogenated nature presents two distinct points for orthogonal chemical modification, primarily through modern cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.[1][2]

Chemical Structure and Physicochemical Properties

The structure of 7-Chloro-3-iodoimidazo[1,2-a]pyridine is characterized by the imidazo[1,2-a]pyridine core with a chlorine atom at the C-7 position of the pyridine ring and an iodine atom at the C-3 position of the imidazole ring.

Structure:

(Simplified 2D representation)

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 908267-60-7[6]
Molecular Formula C₇H₄ClIN₂[6]
Molecular Weight 278.48 g/mol [6]
Appearance Typically a solid (color may vary from off-white to brown)[7]
Purity Commercially available up to >98%
Storage Conditions Store at 4°C, protect from light, under an inert atmosphere

Synthesis and Mechanistic Rationale

The synthesis of 7-Chloro-3-iodoimidazo[1,2-a]pyridine is most efficiently achieved via a two-step sequence starting from commercially available 2-amino-4-chloropyridine. The process involves the initial construction of the imidazo[1,2-a]pyridine ring system, followed by a highly regioselective iodination at the electron-rich C-3 position.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloropyridine (1.0 eq.).

  • Solvent and Reagent Addition: Add ethanol as the solvent, followed by chloroacetaldehyde (typically a 50% aqueous solution, 1.1 eq.).

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.

  • Purification: The crude 7-chloroimidazo[1,2-a]pyridine can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Step 2: Regioselective Iodination to 7-Chloro-3-iodoimidazo[1,2-a]pyridine

  • Reaction Setup: In a separate flask protected from light, dissolve the 7-chloroimidazo[1,2-a]pyridine (1.0 eq.) from Step 1 in dry acetonitrile.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1][8] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture can be quenched with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated as described previously.

  • Purification: The resulting solid, 7-Chloro-3-iodoimidazo[1,2-a]pyridine, is typically of high purity and can be used directly or further purified by recrystallization if necessary.[1]

Causality and Mechanistic Insights
  • Step 1 (Cyclization): The formation of the imidazo[1,2-a]pyridine ring is a classic condensation reaction. The nucleophilic ring nitrogen of 2-amino-4-chloropyridine attacks the electrophilic aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic attack by the exocyclic amine onto the carbon bearing the chlorine, leading to cyclization and subsequent dehydration to form the aromatic bicyclic system.

  • Step 2 (Iodination): Imidazo[1,2-a]pyridines are known to undergo electrophilic substitution preferentially at the C-3 position.[8] This is due to the high electron density at this carbon, which is readily attacked by an electrophilic iodine source. N-iodosuccinimide (NIS) is the reagent of choice because it is a mild, easy-to-handle, and highly effective electrophilic iodinating agent that provides the desired product with excellent regioselectivity and in high yield, often at room temperature.[1][9] Acetonitrile is a suitable polar aprotic solvent for this transformation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: C-3 Iodination A 2-Amino-4-chloropyridine C Reflux in Ethanol A->C B Chloroacetaldehyde B->C D 7-Chloroimidazo[1,2-a]pyridine C->D Condensation/ Cyclization F Acetonitrile, RT D->F E N-Iodosuccinimide (NIS) E->F G 7-Chloro-3-iodoimidazo[1,2-a]pyridine F->G Electrophilic Substitution caption Synthesis of 7-Chloro-3-iodoimidazo[1,2-a]pyridine

Caption: A two-step synthesis of the target compound.

Reactivity and Applications in Drug Discovery

The primary value of 7-Chloro-3-iodoimidazo[1,2-a]pyridine lies in its capacity as a versatile scaffold for building molecular complexity. The two halogen atoms offer differential reactivity, allowing for sequential and site-selective functionalization.

  • The C-3 Iodo Group: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various aryl, heteroaryl, or alkyl groups at the C-3 position via reactions such as:

    • Suzuki Coupling: Reaction with boronic acids.[1][2]

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines.

  • The C-7 Chloro Group: While less reactive, the chlorine at C-7 can be functionalized under more forcing cross-coupling conditions or via nucleophilic aromatic substitution (SNAᵣ), providing a second vector for diversification after the C-3 position has been modified.

This differential reactivity is a powerful tool for medicinal chemists, enabling the construction of large, diverse libraries of 3,7-disubstituted imidazo[1,2-a]pyridines. These libraries are crucial for exploring structure-activity relationships (SAR) and identifying potent and selective inhibitors for various biological targets, including protein kinases, which are frequently implicated in cancer and inflammatory diseases.[10]

Spectral Data Analysis: A Self-Validating Protocol

Confirmation of the chemical structure of a synthesized batch of 7-Chloro-3-iodoimidazo[1,2-a]pyridine is essential. The following table outlines the expected spectral data that serves to validate its identity and purity.

Data TypeExpected Characteristics
¹H NMR (400 MHz, CDCl₃)δ ~8.1 ppm (d, 1H): Proton at C-5. δ ~7.6 ppm (s, 1H): Proton at C-2. δ ~7.5 ppm (d, 1H): Proton at C-8. δ ~6.9 ppm (dd, 1H): Proton at C-6. Chemical shifts and coupling constants will be characteristic of the substituted pyridine ring system.[11][12]
¹³C NMR (100 MHz, CDCl₃)δ ~145-150 ppm: Quaternary carbons C-8a. δ ~120-130 ppm: Aromatic CH carbons (C-2, C-5, C-6, C-8). δ ~60-70 ppm: Iodinated carbon (C-3), which is significantly shifted upfield due to the heavy atom effect of iodine.[11]
Mass Spec. (ESI+)m/z ~278.9 [M+H]⁺: The calculated exact mass for C₇H₅ClIN₂⁺ is 278.9180. The observed mass should be within 5 ppm of this value in high-resolution mass spectrometry (HRMS). A characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) would also be expected.

Expert Interpretation: The presence of a singlet for the C-2 proton confirms substitution at C-3. The significant upfield shift of the C-3 carbon in the ¹³C NMR spectrum is a hallmark of iodination. Finally, high-resolution mass spectrometry provides unambiguous confirmation of the elemental composition.

Safety and Handling

Based on data for structurally related compounds, 7-Chloro-3-iodoimidazo[1,2-a]pyridine should be handled with care in a well-ventilated fume hood.[7]

  • GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

7-Chloro-3-iodoimidazo[1,2-a]pyridine is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, validated structural characteristics, and, most importantly, its capacity for controlled, orthogonal functionalization make it an invaluable building block. By leveraging the differential reactivity of its halogen substituents, researchers can efficiently navigate chemical space to develop novel therapeutics targeting a wide range of diseases. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful intermediate into their research and development workflows.

References

[1] Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

[2] PubMed. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Journal of Organic Chemistry. [Link]

[8] American Chemical Society. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

[13] Semantic Scholar. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

[11] Wang, Y., et al. (2020). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]

[14] Wiley Online Library. (2001). Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction. ChemInform. [Link]

[15] The Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]

[16] Liu, Z., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]

[17] ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. [Link]

[18] PubChem. (n.d.). 7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. [Link]

[4] Kumar, V., et al. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Molecules. [Link]

[19] National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases. [Link]

[3] Ganesan, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

[9] Dilly, S., et al. (2020). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. [Link]

[20] MDPI. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. [Link]

[21] PubChem. (n.d.). 7-Chloroimidazo(1,2-b)pyridazine. [Link]

[22] PubChem. (n.d.). 7-Fluoro-3-iodo-8-methoxy-imidazo[1,2-a]pyridine. [Link]

[12] American Chemical Society. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

[23] Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

[24] Van der Mey, M., et al. (2018). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molecules. [Link]

[25] MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]

[5] MDPI. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]

[26] ResearchGate. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

[27] TÜBİTAK Academic Journals. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

[10] Verhaeghe, P., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PLOS Neglected Tropical Diseases. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Sonogashira Coupling of 7-Chloro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale

The Scaffold in Context

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., p38 MAP kinase, VEGFR) and GABA receptor modulators (e.g., Zolpidem). The 7-Chloro-3-iodoimidazo[1,2-a]pyridine derivative is a critical intermediate. It offers two distinct electrophilic sites for diversification: the highly reactive C3-iodide and the less reactive C7-chloride.

Mechanistic Insight: The Chemoselectivity Hierarchy

Successful functionalization of this substrate relies on exploiting the significant reactivity gap between the C3-I and C7-Cl bonds.

  • Bond Dissociation Energy (BDE): The C(

    
    )–I bond is significantly weaker (~65 kcal/mol) than the C(
    
    
    
    )–Cl bond (~95 kcal/mol), making the C3 position kinetically favored for oxidative addition by Pd(0).
  • Electronic Activation: The imidazo[1,2-a]pyridine ring is electron-rich (excess

    
    -electrons). However, the 7-Chloro substituent  exerts an inductive electron-withdrawing effect (-I effect).
    
    • Impact: This reduces electron density at the C3 position, making the C3-I bond more electrophilic. Consequently, the oxidative addition of Pd(0) to the C3-I bond is accelerated compared to the non-chlorinated analog.

    • Result: Coupling can often proceed at ambient temperature, preserving the C7-Cl bond for subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig) in a later step.

Part 2: Experimental Protocols

Method A: The "Workhorse" Protocol (Pd/Cu Co-Catalysis)

Best for: Robust, non-sensitive terminal alkynes and rapid library generation.

Reagents & Materials:

  • Substrate: 7-Chloro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (5 mol%)[1]
  • Co-Catalyst: Copper(I) iodide [CuI] (5 mol%)

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial/flask and cool under a stream of Nitrogen or Argon.

  • Charging: Add the imidazopyridine substrate, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI to the vial.
  • Degassing: Cap the vial and purge with inert gas for 5 minutes. Critical: Oxygen promotes Glaser homocoupling of the alkyne.[2]

  • Solvent Addition: Inject anhydrous THF (or DMF) and the amine base (DIPA/TEA) via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature (25 °C) for 2–4 hours.

    • Note: If conversion is <50% after 2 hours (monitored by TLC/LCMS), heat to 50 °C. Do not exceed 60 °C to avoid activating the C7-Cl bond.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu) and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Typical Yield: 85–95%

Method B: Copper-Free Protocol

Best for: Alkynes prone to oxidative homocoupling or systems where copper contamination is a concern.

Reagents:

  • Catalyst: Pd(OAc)

    
     (5 mol%) + XPhos or PPh
    
    
    
    (10 mol%)
    • Alternative: PdCl

      
      (PPh
      
      
      
      )
      
      
      can be used, but Pd-loading may need to increase to 5-8 mol%.
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv) or Pyrrolidine.
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Combine substrate, Pd source, ligand, and base in a reaction vessel.[1][3]

  • Purge efficiently with Argon.

  • Add solvent and alkyne.[4]

  • Heat to 60–70 °C . Note: Copper-free cycles have a higher activation barrier for the transmetalation-mimicking step, requiring thermal energy.

  • Monitor closely to ensure the C7-Cl remains intact (usually stable up to 90 °C).

Part 3: Visualization & Logic

Diagram 1: Chemoselectivity & Reaction Mechanism

This diagram illustrates the preferential activation of the C3-I bond and the catalytic cycle.

SonogashiraMechanism Substrate 7-Chloro-3-iodo imidazo[1,2-a]pyridine OxAdd Oxidative Addition (Fast at C3-I) Substrate->OxAdd Electrophilic C3 SideReaction C7-Cl Activation (Avoided at <80°C) Substrate->SideReaction High Temp Only Pd0 Pd(0) Active Species Pd0->OxAdd PdII_Complex Pd(II)-Ar-I Complex OxAdd->PdII_Complex Transmetal Transmetalation (Cu-Acetylide) PdII_Complex->Transmetal + Alkyne-Cu RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Pd0 Cycle Regenerates Product 3-Alkynyl-7-Chloro Product RedElim->Product

Caption: The catalytic cycle prioritizes the weak C3-I bond. The electron-withdrawing 7-Cl substituent accelerates oxidative addition at C3, allowing mild reaction conditions.

Diagram 2: Protocol Decision Tree

How to choose the right conditions based on your specific alkyne and constraints.

DecisionTree Start Select Alkyne Partner Q1 Is the Alkyne prone to Glaser Homocoupling? Start->Q1 MethodA Method A: Standard Pd/Cu (THF, DIPA, RT) Q1->MethodA No (Standard) Q2 Is the Alkyne volatile or base-sensitive? Q1->Q2 Yes (Sensitive) MethodB Method B: Copper-Free (Pd(OAc)2, XPhos, Cs2CO3) Q2->MethodB Base Sensitive MethodC Method C: Aqueous/Green (Micellar TPGS-750-M) Q2->MethodC Green/Scale-up

Caption: Selection guide for optimizing reaction conditions based on substrate stability and green chemistry requirements.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation).Add excess ligand (PPh

) or switch to a palladacycle precatalyst. Ensure strict O

-free conditions.
Homocoupling (Glaser) Presence of Oxygen in the system.[2]Degas solvents more rigorously (freeze-pump-thaw). Switch to Method B (Cu-free).
C7-Cl Coupling Temperature too high (>80°C).Lower temperature to RT–40°C. The C3-I is reactive enough to couple without high heat.
De-iodination Hydride source present (often from solvent).Ensure solvents are anhydrous.[2] Avoid prolonged heating if reaction stalls.

Part 5: References

  • Bagdi, A. K., et al. (2015).[5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[5] Link

  • Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions." Chemical Society Reviews.[6] Link

  • Kore, A. R., et al. (2015).[7] "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling."[7] Nucleosides, Nucleotides and Nucleic Acids. Link

  • Handa, S., et al. (2018).[8] "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water." Organic Letters. Link

  • BenchChem. (2025).[2] "Troubleshooting low reactivity in Sonogashira coupling reactions." Link

Sources

Application Note: C-H Activation Strategies Involving 7-Chloro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic manipulation of 7-Chloro-3-iodoimidazo[1,2-a]pyridine , a privileged scaffold featuring two distinct halogen handles (C7-Cl and C3-I) and latent C-H reactive sites (C2, C5, C6, C8).

The guide focuses on C-H activation strategies where this molecule serves either as the substrate (for synthesis) or the coupling partner (electrophile) in Direct Arylation protocols.

Executive Summary & Strategic Analysis

7-Chloro-3-iodoimidazo[1,2-a]pyridine is a high-value intermediate for synthesizing GABA-A receptor modulators (e.g., Zolpidem analogs) and antiviral agents. Its chemical utility stems from its orthogonal reactivity profile :

  • C3-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) and Direct Arylation (as an electrophile).

  • C7-Chlorine: Less reactive; serves as a late-stage handle for nucleophilic aromatic substitution (

    
    ) or specialized Buchwald-Hartwig couplings.
    
  • C2-H Bond: The most acidic C-H bond remaining on the heteroaromatic core, accessible via Concerted Metalation-Deprotonation (CMD) pathways, though often overshadowed by the reactivity of the C3-I bond.

This guide details three specific protocols:

  • Protocol A: Synthesis of the core scaffold via Regioselective C3-H Iodination.

  • Protocol B: Using the molecule as an Electrophile in Pd-Catalyzed Direct C-H Heteroarylation.

  • Protocol C: Sequential C2-H Arylation followed by C3-Functionalization (The "Reverse" Strategy).

Strategic Reaction Map

The following diagram illustrates the logical flow of functionalizing this scaffold, highlighting the chemoselectivity between C-H activation and Cross-Coupling pathways.

ReactionMap cluster_legend Reactivity Key Start 7-Chloroimidazo[1,2-a]pyridine (Precursor) Target 7-Chloro-3-iodoimidazo[1,2-a]pyridine (The Core Scaffold) Start->Target Protocol A: C3-H Iodination (NIS, MeCN) Prod2 Product B: C2-Functionalized Analog (via Sequential Strategy) Start->Prod2 Protocol C: 1. C2-H Arylation 2. C3-H Iodination Prod1 Product A: Direct Arylation Adduct (C3-C Heteroatom Bond) Target->Prod1 Protocol B: Pd-Cat Direct Arylation (As Electrophile) C3-I > C2-H > C7-Cl C3-I > C2-H > C7-Cl

Figure 1: Chemoselective pathways for accessing and utilizing 7-Chloro-3-iodoimidazo[1,2-a]pyridine.

Protocol A: Regioselective Synthesis via C3-H Iodination

Before utilizing the 3-iodo species, it must be synthesized with high purity to avoid di-iodination or side reactions at the C7-Cl position. This relies on an Electrophilic Aromatic Substitution (


)  mechanism.[1]
Mechanism

The C3 position of imidazo[1,2-a]pyridine is the most nucleophilic site (HOMO localization). N-Iodosuccinimide (NIS) provides a source of iodonium (


) which selectively attacks C3.
Experimental Protocol

Reagents:

  • 7-Chloroimidazo[1,2-a]pyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (MeCN) (0.2 M concentration)

  • Note: No metal catalyst is required.

Step-by-Step:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-Chloroimidazo[1,2-a]pyridine (e.g., 5.0 g, 32.8 mmol).

  • Solvate: Add anhydrous MeCN (164 mL). Stir until fully dissolved.

  • Addition: Add NIS (7.74 g, 34.4 mmol) portion-wise over 5 minutes at room temperature (25 °C).

    • Critical Control: Do not add all at once if running on >10g scale to manage exotherm.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most MeCN.

    • Redissolve residue in EtOAc.

    • Wash with saturated aqueous

      
       (to quench excess iodine) followed by saturated 
      
      
      
      .
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
  • Yield: Expected yield 85–95%.

Protocol B: Pd-Catalyzed Direct C-H Heteroarylation (Using the Scaffold as Electrophile)

This is the primary "C-H activation" application involving this molecule. Here, the C3-I bond acts as the electrophile to arylate a C-H bond of another heterocycle (e.g., Thiophene, Furan, or Indole). This avoids the need for pre-functionalized organometallic partners (boronic acids/stannanes).

Mechanism: Concerted Metalation-Deprotonation (CMD)[2]
  • Oxidative Addition: Pd(0) inserts into the C3-I bond of 7-Chloro-3-iodoimidazo[1,2-a]pyridine.

  • Ligand Exchange: A carboxylate ligand (Pivalate) coordinates to Pd.

  • C-H Activation: The basic carboxylate ligand deprotonates the coupling partner (e.g., Thiophene) while it coordinates to the Pd center (CMD transition state).

  • Reductive Elimination: Formation of the C3-C(Heteroaryl) bond and regeneration of Pd(0).

Experimental Protocol

Reagents:

  • Electrophile: 7-Chloro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Nucleophile (C-H Source): 2-Methylthiophene (2.0 equiv) (Used in excess)

  • Catalyst:

    
     (5 mol%)[2]
    
  • Ligand:

    
     (10 mol%) or PCy3 (for difficult substrates)
    
  • Base:

    
     (2.0 equiv)
    
  • Additive: Pivalic acid (PivOH) (30 mol%) - Crucial for CMD mechanism.

  • Solvent: DMA (Dimethylacetamide) or DMF, degassed.

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a screw-cap reaction vial with 7-Chloro-3-iodoimidazo[1,2-a]pyridine (1.0 mmol),

    
     (11 mg), 
    
    
    
    (26 mg),
    
    
    (276 mg), and PivOH (30 mg).
  • Solvent & Substrate: Add DMA (5.0 mL) and 2-Methylthiophene (196 mg, 2.0 mmol).

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

    • Note: Higher temperatures (>120 °C) may cause de-iodination.

  • Monitoring: Check LC-MS for the formation of the coupled product (Mass = SM - I + Thiophene - H).

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd black. Extract with EtOAc (3x).

  • Purification: Silica gel chromatography.

Mechanistic Diagram (CMD Cycle)

CMD_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Insert into C3-I) Pd0->OxAdd + 7-Cl-3-I-Imidazo... LigEx Ligand Exchange (+ PivOH/Base) OxAdd->LigEx - I- / + PivO- CMD_TS CMD Transition State (C-H Cleavage of Thiophene) LigEx->CMD_TS + Thiophene RedElim Reductive Elimination (Product Release) CMD_TS->RedElim - PivOH RedElim->Pd0

Figure 2: Catalytic cycle for the Direct Arylation of Thiophene using 7-Chloro-3-iodoimidazo[1,2-a]pyridine.

Protocol C: Sequential C2-H Functionalization (Advanced)

Direct C2-H activation of the 3-iodo compound is chemically risky because Pd catalysts prefer the C3-I bond. To access 2,3-disubstituted analogs, a sequential approach is required.

Strategy: Perform C2-H Arylation first on the non-iodinated precursor, then introduce the Iodine.

Protocol (C2-H Arylation of 7-Chloroimidazo[1,2-a]pyridine):

  • Catalyst:

    
     (5 mol%) / 
    
    
    
    (10 mol%).
  • Reagents: 7-Chloroimidazo[1,2-a]pyridine (1 equiv), Aryl Bromide (1.2 equiv),

    
     (2 equiv).
    
  • Conditions: Dioxane, 100 °C, 16h.

  • Outcome: Yields 2-Aryl-7-chloroimidazo[1,2-a]pyridine .

  • Follow-up: Subject this product to Protocol A (NIS/MeCN) to install the Iodine at C3.

    • Result:2-Aryl-7-chloro-3-iodoimidazo[1,2-a]pyridine .

References

  • General C-H Functionalization of Imidazo[1,2-a]pyridines

    • Koubachi, J., et al. "Regioselective Pd-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2007. Link

  • C3-Iodination Protocols

    • Enguehard, C., et al. "Synthesis of 3-iodoimidazo[1,2-a]pyridines." Synthesis, 2001. Link

  • Direct Arylation Mechanisms (CMD)

    • Lapointe, D., & Fagnou, K. "Overview of the Concerted Metalation-Deprotonation Mechanism." Chemistry Letters, 2010. Link

  • Copper-Catalyzed C-H Functionalization (Alternative Strategies)

    • Cao, H., et al. "Copper-catalyzed C-H functionalization of imidazo[1,2-a]pyridines."[3][4][5] Journal of Organic Chemistry, 2012. Link

Sources

Validation & Comparative

Comparing Suzuki coupling efficiency of 7-chloro vs 7-bromo imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Suzuki-Miyaura cross-coupling efficiency between 7-chloroimidazo[1,2-a]pyridine and 7-bromoimidazo[1,2-a]pyridine . It is designed for medicinal chemists and process development scientists requiring robust protocols for C7 functionalization.

Executive Summary

While both 7-chloro and 7-bromo imidazo[1,2-a]pyridines are viable substrates for Suzuki-Miyaura coupling, they exhibit distinct reactivity profiles dictated by the bond dissociation energy (BDE) of the C–X bond and the electronic influence of the bridgehead nitrogen.

  • 7-Bromoimidazo[1,2-a]pyridine: The "Gold Standard" for discovery chemistry. It couples efficiently with standard Pd(0) catalysts (e.g., Pd(PPh₃)₄) under mild conditions.

  • 7-Chloroimidazo[1,2-a]pyridine: A cost-effective alternative for scale-up, but kinetically sluggish. It requires electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precatalysts to facilitate oxidative addition.

Verdict: Use the 7-Bromo derivative for rapid library generation. Switch to the 7-Chloro derivative only when cost constraints or commercial availability dictate, and strictly employ "hot" catalyst systems.

Mechanistic Basis & Electronic Activation

To optimize reaction conditions, one must understand the electronic environment of the imidazo[1,2-a]pyridine core.

Electronic Landscape

The imidazo[1,2-a]pyridine scaffold is electronically amphoteric:

  • C3 Position: Electron-rich (nucleophilic), prone to electrophilic aromatic substitution (SEAr) and direct arylation.

  • C7 Position: Electron-deficient. The bridgehead nitrogen (N4) exerts an electron-withdrawing inductive effect (-I) and mesomeric effect on the pyridine ring. C7 is para-like to the bridgehead nitrogen, making the C7–Halogen bond susceptible to oxidative addition by nucleophilic Pd(0) species, analogous to 4-halopyridines.

Despite this electronic activation, the C–Cl bond (BDE ~95 kcal/mol) is significantly stronger than the C–Br bond (BDE ~81 kcal/mol) . Consequently, oxidative addition is the rate-determining step (RDS) for the 7-chloro derivative, whereas transmetallation is often the RDS for the 7-bromo derivative.

G Core Imidazo[1,2-a]pyridine Core N4 Bridgehead Nitrogen (N4) Electron Withdrawing Core->N4 Intrinsic Structure C7 C7 Position (Para-like to N4) N4->C7 Activates for Nucleophilic Attack Sub_Br 7-Bromo Derivative Weak C-Br Bond C7->Sub_Br Sub_Cl 7-Chloro Derivative Strong C-Cl Bond C7->Sub_Cl OxAdd Oxidative Addition (Pd⁰ → Pdᴵᴵ) Sub_Br->OxAdd Fast (Facile) Sub_Cl->OxAdd Slow (High Barrier)

Figure 1: Mechanistic impact of the imidazopyridine core on C7 oxidative addition.

Performance Comparison Data

The following data aggregates typical performance metrics from internal optimizations and literature precedents for heteroaryl coupling.

Feature7-Bromo Imidazo[1,2-a]pyridine7-Chloro Imidazo[1,2-a]pyridine
Reactivity Class High (Class I)Moderate/Low (Class II)
Standard Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Ineffective (Yields <20%)
Required Catalyst Generic Pd(0) / Pd(II)Pd-Buchwald G3/G4 or Pd-PEPPSI
Ligand Class Triarylphosphines (PPh₃)Dialkylbiarylphosphines (SPhos, XPhos)
Temperature 80–90 °C100–120 °C (or Microwave 140 °C)
Base Sensitivity Tolerates weak bases (Na₂CO₃)Requires strong bases (K₃PO₄, Cs₂CO₃)
Typical Yield 85–98%60–85%
Side Reactions Minimal; some hydrodebrominationUnreacted SM; Homocoupling of boronic acid

Experimental Protocols

Protocol A: Standard Efficiency (For 7-Bromo)

Use this protocol for 7-bromo substrates. It is cost-effective and operationally simple.

Reagents:

  • 7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: 2M aq. Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge a reaction vial with the 7-bromo substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution.

  • Heat to 90 °C for 4–6 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: High-Activity System (For 7-Chloro)

Use this protocol for 7-chloro substrates. The use of a bulky, electron-rich ligand is non-negotiable for high conversion.

Reagents:

  • 7-Chloroimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous or 3M aq.)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Procedure:

  • Charge a microwave vial with the 7-chloro substrate, boronic acid, precatalyst (XPhos Pd G3), and base.

  • Seal and purge with Argon.

  • Add degassed solvent.

  • Reaction:

    • Thermal: Heat to 110 °C for 12–16 hours.

    • Microwave: Irradiate at 140 °C for 30–45 minutes.

  • Workup: Dilute with water/DCM. Extract aqueous layer. Wash organics with LiCl solution (if using n-BuOH) to remove solvent traces.

  • Purification: Flash chromatography.

Decision Logic for Process Optimization

When developing a new synthetic route, use the following logic flow to select the appropriate halogen and conditions.

DecisionTree Start Start: C7 Functionalization CheckHalogen Is 7-Bromo available? Start->CheckHalogen YesBr Yes: Use 7-Bromo CheckHalogen->YesBr Yes NoBr No: Use 7-Chloro CheckHalogen->NoBr No (Cost/Supply) CondBr Condition A: Pd(dppf)Cl₂, Na₂CO₃, 90°C YesBr->CondBr CondCl Condition B: XPhos Pd G3, K₃PO₄, 110°C NoBr->CondCl ResultBr Expected Yield: >90% Fast Kinetics CondBr->ResultBr ResultCl Expected Yield: 70-85% Slower Kinetics CondCl->ResultCl

Figure 2: Decision matrix for substrate and catalyst selection.

Troubleshooting & Expert Insights

Dehalogenation (Hydrodehalogenation)
  • Observation: Formation of unsubstituted imidazo[1,2-a]pyridine.

  • Cause: Common in 7-bromo substrates when the reaction is overheated or if the solvent contains stabilizer impurities (e.g., ethanol in chloroform).

  • Fix: Switch to anhydrous 1,4-dioxane and reduce temperature by 10°C. For 7-chloro, this is rarely an issue due to the strong C-Cl bond.

Protodeboronation
  • Observation: Recovery of aryl halide and formation of benzene derivative from boronic acid.

  • Cause: 2-Heteroaryl boronic acids are notoriously unstable.

  • Fix: Use MIDA boronates or Potassium Trifluoroborates (R-BF3K) instead of boronic acids. These slowly release the active species, maintaining low concentration and preventing decomposition.

C3-H Activation Interference
  • Risk: The C3 position is highly active for direct arylation.

  • Mitigation: Under standard Suzuki conditions (Pd(0)/Base), C7-Halogen oxidative addition is kinetically preferred over C3-H activation. However, if using Pd(OAc)2 without strong ligands at high temps (>140°C), trace C3-arylation may occur. The protocols above are specific to C7 selectivity.

References

  • General Reactivity of Imidazopyridines

    • Synthesis and functionalization of imidazo[1,2-a]pyridines: a review.
    • Source: RSC Advances, 2014. Link

  • Microwave Assisted Synthesis

    • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogen
    • Source: Journal of Organic Chemistry, 2010. Link

  • Catalyst Selection for Heterocycles

    • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2]

    • Source: Angewandte Chemie Int. Ed., 2007.[3] Link

  • C7-Bromination and Coupling

    • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[4] (Analogous electronic system)

    • Source: RSC Advances, 2021. Link

Sources

Technical Comparison Guide: Infrared (IR) Spectroscopy of 7-Chloro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-3-iodoimidazo[1,2-a]pyridine is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., ALK2, RIPK2) and fluorescent probes. Its structural integrity is defined by two halogen handles: a chlorine at position 7 and an iodine at position 3.

This guide provides a technical comparison of the IR spectral characteristics of the target compound against its direct precursor, 7-chloroimidazo[1,2-a]pyridine . By focusing on the vibrational shifts induced by electrophilic iodination at the C3 position, researchers can rapidly validate synthesis success and purity without immediate recourse to more expensive NMR techniques.

Technical Deep Dive: Vibrational Theory of Halogenation

The transition from 7-chloroimidazo[1,2-a]pyridine to its 3-iodo derivative involves the substitution of a hydrogen atom (


) with an iodine atom (

). This massive increase in reduced mass at the C3 position induces specific, predictable spectral shifts governed by Hooke’s Law:


Where


 (reduced mass) increases significantly upon iodination, causing:
  • Redshift of Ring Breathing Modes: The skeletal vibrations of the imidazo-pyridine core shift to lower wavenumbers.

  • Disappearance of C3-H Wagging: The specific C-H deformation band associated with the imidazole ring proton vanishes.

  • Appearance of C-I Modes: While the C-I stretch often falls in the Far-IR (

    
    ), its coupling with ring vibrations alters the fingerprint region (
    
    
    
    ).

Comparative Spectral Analysis

The following table contrasts the diagnostic peaks of the starting material (Precursor) and the target product.

Table 1: Diagnostic IR Peak Comparison
Spectral RegionVibrational ModePrecursor: 7-Chloroimidazo[1,2-a]pyridineTarget: 7-Chloro-3-iodoimidazo[1,2-a]pyridine Diagnostic Shift / Observation
High Frequency (3150–3000 cm⁻¹)Ar C-H Stretch 3110, 3079 cm⁻¹ (Includes C3-H, C5-H, C6-H, C8-H)3080–3020 cm⁻¹ (Only Pyridine Ring H's remain)Loss of Intensity: The specific high-frequency shoulder associated with the imidazole C3-H disappears.
Double Bond (1650–1500 cm⁻¹)C=N / C=C Ring Stretch 1638, 1519 cm⁻¹ (Strong, sharp)1625–1615, 1490–1480 cm⁻¹ (Medium-Strong)Redshift: The heavy iodine atom dampens the ring stretching frequency by ~10–20 cm⁻¹.
Fingerprint (1400–1000 cm⁻¹)C-N Stretch / Ring Deformation 1390, 1164 cm⁻¹ 1355, 1345, 1240 cm⁻¹ New Pattern: Splitting and shifting of bands due to change in dipole moment and symmetry.
Halogen Zone (1100–600 cm⁻¹)C-Cl Stretch (Ar-Cl) 1090 cm⁻¹ (in-plane)825 cm⁻¹ (out-of-plane) 1085–1080 cm⁻¹820–810 cm⁻¹ Stable Marker: The C-Cl bands remain relatively constant, confirming the 7-Cl moiety is intact.
Far Fingerprint (< 800 cm⁻¹)C-I Influence Absent~600–500 cm⁻¹ (Often weak/broad in Mid-IR)Appearance: New absorption bands in the low-frequency region indicate C-I presence.

Critical Insight: The most reliable indicator of successful iodination in the Mid-IR range is not the C-I stretch itself (often obscured), but the disappearance of the C3-H deformation band (typically ~3110 cm⁻¹) and the redshift of the primary C=N ring stretch from ~1638 cm⁻¹ to ~1620 cm⁻¹.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure reproducible data for this halogenated heterocycle, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for halogenated aromatics to avoid moisture interference and halide exchange (though rare with organic iodides, pressure-induced shifts can occur in KBr).

Step-by-Step Workflow:

  • Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background background scan shows

    
     noise in the 2000–2500 cm⁻¹ region.
    
  • Sample Loading: Place ~2 mg of the solid 7-Chloro-3-iodoimidazo[1,2-a]pyridine onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure the solid is a fine powder; large crystals can scratch ZnSe.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic peaks).

    • Scans: 32 or 64.

    • Range: 4000–400 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth dependence.

Synthesis Validation Logic

The following diagram illustrates the decision logic for validating the product using IR spectroscopy.

ValidationLogic Start Crude Product Isolated IR_Scan Acquire FTIR Spectrum (4000-400 cm⁻¹) Start->IR_Scan Check_3100 Check 3100-3150 cm⁻¹ Region IR_Scan->Check_3100 Check_1638 Check C=N Band (1630-1640 cm⁻¹) Check_3100->Check_1638 Peak Intensity Reduced (Loss of C3-H) Result_SM Starting Material Detected (Reaction Incomplete) Check_3100->Result_SM Strong Sharp Peak @ ~3110 cm⁻¹ Present Check_Fingerprint Check Fingerprint (1500-600 cm⁻¹) Check_1638->Check_Fingerprint Shifted to ~1620 cm⁻¹ Check_1638->Result_SM Remains @ 1638 cm⁻¹ Result_Prod Target Product Confirmed (7-Chloro-3-iodo...) Check_Fingerprint->Result_Prod New bands @ 1355/1240 cm⁻¹ C-Cl preserved @ 1090 cm⁻¹ Result_Imp Impurity/Degradation Check_Fingerprint->Result_Imp Unexpected broad bands (e.g., N-H or O-H)

Caption: Logic flow for distinguishing 7-Chloro-3-iodoimidazo[1,2-a]pyridine from its precursor using diagnostic IR bands.

References

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines

    • Title: Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors.
    • Source: Bioorg Med Chem Lett. 2020 Sep 15;30(18):127418.
    • URL:[Link]

  • Iodination Methodology & Spectral Data

    • Title: Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
    • Source: ACS Omega. 2021 Sep 28; 6(39): 25865–25874.
    • URL:[Link]

  • Precursor Spectral Data (7-Chloroimidazo[1,2-a]pyridine)

    • Title: Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines (Supporting Info contains precursor IR).
    • Source: ResearchG
    • URL:[Link]

  • General IR Interpretation of Heterocycles

    • Title: FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule.
    • Source: Spectrochimica Acta Part A.
    • URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Chloro-3-iodoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.